molecular formula C11H20O2 B1581670 Cyclohexyl isovalerate CAS No. 7774-44-9

Cyclohexyl isovalerate

Cat. No.: B1581670
CAS No.: 7774-44-9
M. Wt: 184.27 g/mol
InChI Key: SQPOKBBCNZIWFI-UHFFFAOYSA-N
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Description

It is a fatty acid ester characterized by its fruity aroma, reminiscent of apples and bananas . This compound is used in various applications, including flavoring agents and fragrances.

Biochemical Analysis

Biochemical Properties

Cyclohexyl isovalerate plays a role in biochemical reactions, particularly in the context of its antimicrobial activity. It has been shown to interact with enzymes and proteins involved in metabolic pathways. For instance, this compound is synthesized by the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a catalytic system . This compound exhibits pronounced antibacterial activity, indicating its potential interactions with bacterial enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial cell membranes and enzymes. The compound’s antibacterial activity suggests that it may bind to and disrupt the integrity of bacterial cell membranes, leading to cell lysis. Additionally, this compound may inhibit bacterial enzymes involved in essential metabolic pathways, further contributing to its antimicrobial effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its synthesis and degradation. The compound is synthesized through the carbonylation of isobutylene with carbon monoxide and cyclohexanol Its degradation may involve enzymatic processes that break down the ester bond, releasing isovaleric acid and cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl isovalerate can be synthesized through the esterification of cyclohexanol with isovaleric acid. The reaction typically involves the use of an acid catalyst, such as perchloric acid, to facilitate the esterification process . Another method involves the carbonylation of isobutylene with carbon monoxide and cyclohexanol in the presence of a three-component catalytic system comprising palladium tetrakis(triphenylphosphine), triphenylphosphine, and p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes, often optimized for large-scale production. The choice of catalysts and reaction conditions may vary to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl isovalerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cyclohexanol and isovaleric acid.

    Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Cyclohexanol and isovaleric acid.

    Oxidation: Cyclohexanone and isovaleric acid derivatives.

    Reduction: Cyclohexanol and other reduced products.

Scientific Research Applications

Cyclohexyl isovalerate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of cyclohexyl isovalerate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release cyclohexanol and isovaleric acid, which may exert biological effects. The exact molecular targets and pathways are still under investigation, but its antimicrobial activity suggests interactions with microbial cell membranes and enzymes .

Comparison with Similar Compounds

Cyclohexyl isovalerate can be compared with other esters of isovaleric acid, such as:

  • Menthyl isovalerate
  • Hexyl isovalerate
  • Bornyl isovalerate

Uniqueness: this compound is unique due to its specific combination of cyclohexanol and isovaleric acid, resulting in distinct physical and chemical properties, such as its fruity aroma and potential antimicrobial activity .

Properties

IUPAC Name

cyclohexyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPOKBBCNZIWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064796
Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID1064796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; apple- and banana-like aroma
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

223.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.952
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-44-9
Record name Cyclohexyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7774-44-9
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Record name Cyclohexyl isovalerate
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Record name Cyclohexyl isovalerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147480
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Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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Record name Cyclohexyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.977
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Record name CYCLOHEXYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
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Record name Cyclohexyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research focuses on a novel approach to synthesizing cyclohexyl isovalerate. The paper describes a process using the carbonylation of isobutylene with carbon monoxide and cyclohexanol. This reaction is facilitated by a catalytic system comprising Pd(PPh3)4‒PPh3‒TsOH []. This method could offer advantages in terms of efficiency and cost-effectiveness compared to traditional synthesis routes.

Q2: What are the potential applications of this compound based on the research findings?

A2: While the abstract doesn't delve into specific applications, it highlights the compound's promising antimicrobial activity []. This suggests potential uses in various fields:

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